3-Bromo-4-chloro-6-(trifluoromethoxy)quinoline
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Overview
Description
3-Bromo-4-chloro-6-(trifluoromethoxy)quinoline is a heterocyclic aromatic compound that contains bromine, chlorine, and trifluoromethoxy functional groups. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-chloro-6-(trifluoromethoxy)quinoline typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of quinoline derivatives followed by the introduction of the trifluoromethoxy group. The reaction conditions often require the use of strong halogenating agents and specific catalysts to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process may include steps such as:
Halogenation: Using reagents like bromine and chlorine under controlled conditions.
Trifluoromethoxylation: Introduction of the trifluoromethoxy group using reagents like trifluoromethoxy iodide or other suitable trifluoromethylating agents.
Purification: Techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-chloro-6-(trifluoromethoxy)quinoline can undergo various types of chemical reactions, including:
Substitution Reactions: Both nucleophilic and electrophilic substitutions can occur, particularly at the halogenated positions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Halogenation: Bromine, chlorine, and suitable catalysts.
Trifluoromethoxylation: Trifluoromethylating agents like trifluoromethoxy iodide.
Coupling Reactions: Palladium catalysts and boronic acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield biaryl compounds with various functional groups.
Scientific Research Applications
3-Bromo-4-chloro-6-(trifluoromethoxy)quinoline has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals with potential therapeutic effects.
Biological Studies: The compound is studied for its biological activities, including antimicrobial and anticancer properties.
Chemical Synthesis: It serves as a building block in the synthesis of more complex molecules.
Material Science: The compound’s unique properties make it useful in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 3-Bromo-4-chloro-6-(trifluoromethoxy)quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-chloro-6-(trifluoromethoxy)benzene
- 3-Bromo-4-chloro-6-(trifluoromethoxy)aniline
- 3-Bromo-4-chloro-6-(trifluoromethoxy)phenol
Uniqueness
3-Bromo-4-chloro-6-(trifluoromethoxy)quinoline is unique due to its quinoline core structure, which imparts specific electronic and steric properties. This makes it distinct from other similar compounds that may have different core structures or functional groups.
Properties
IUPAC Name |
3-bromo-4-chloro-6-(trifluoromethoxy)quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrClF3NO/c11-7-4-16-8-2-1-5(17-10(13,14)15)3-6(8)9(7)12/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEKHWXZGWJQUHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1OC(F)(F)F)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrClF3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30671186 |
Source
|
Record name | 3-Bromo-4-chloro-6-(trifluoromethoxy)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30671186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.49 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1204811-48-2 |
Source
|
Record name | 3-Bromo-4-chloro-6-(trifluoromethoxy)quinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1204811-48-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-4-chloro-6-(trifluoromethoxy)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30671186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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